molecular formula C15H14O3S B6402211 2-Methoxy-4-(4-methylthiophenyl)benzoic acid CAS No. 1261894-53-4

2-Methoxy-4-(4-methylthiophenyl)benzoic acid

Cat. No.: B6402211
CAS No.: 1261894-53-4
M. Wt: 274.3 g/mol
InChI Key: XDEKRKMIJSDEOI-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methylthiophenyl)benzoic acid is an organic compound with a molecular formula of C15H14O3S It is a derivative of benzoic acid, featuring a methoxy group and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(4-methylthiophenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylthiophenol with 2-methoxybenzoic acid under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of advanced catalytic systems and continuous flow reactors to enhance yield and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(4-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methoxy-4-(4-methylthiophenyl)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methoxy-4-(4-methylthiophenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the derivatives being studied.

Comparison with Similar Compounds

  • 2-Methoxy-4-(2-methylthiophenyl)benzoic acid
  • 2-Methoxy-4-(methylsulfanyl)benzoic acid

Comparison: Compared to similar compounds, 2-Methoxy-4-(4-methylthiophenyl)benzoic acid is unique due to the specific positioning of the methoxy and methylthio groups on the benzene ring

Properties

IUPAC Name

2-methoxy-4-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-18-14-9-11(5-8-13(14)15(16)17)10-3-6-12(19-2)7-4-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEKRKMIJSDEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)SC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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